molecular formula C25H23ClN4O5 B6561104 N-(3-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide CAS No. 921872-52-8

N-(3-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B6561104
CAS No.: 921872-52-8
M. Wt: 494.9 g/mol
InChI Key: DOTTYUKUSBFSHX-UHFFFAOYSA-N
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Description

The compound N-(3-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide features a pyrido[3,2-d]pyrimidine core with 2,4-dioxo functional groups. The acetamide moiety is linked via a methylene group to the pyrido-pyrimidine ring, with the phenyl group substituted by a chlorine atom at the 3-position. This chlorine likely influences electronic properties and binding specificity .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O5/c1-34-20-9-8-16(13-21(20)35-2)10-12-29-24(32)23-19(7-4-11-27-23)30(25(29)33)15-22(31)28-18-6-3-5-17(26)14-18/h3-9,11,13-14H,10,12,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTTYUKUSBFSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrido-Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Notable Properties/Data Reference
Target Compound Pyrido[3,2-d]pyrimidine-2,4-dione 3-(3,4-Dimethoxyphenethyl), N-(3-chlorophenyl)acetamide High lipophilicity (dimethoxy groups)
N-(1R)-1-[3-(4-Ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl-N-(pyridin-3-ylmethyl)acetamide (Ev8) Pyrido[2,3-d]pyrimidin-4-one 4-Ethoxyphenyl, pyridinylmethyl, trifluoromethoxyphenyl Enhanced solubility (ethoxy group)
N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (Ev12) Chromeno[2,3-d]pyrimidine 4-Methoxyphenyl, sulfanyl-linked acetamide Sulfur linkage may improve redox stability

Analysis :

Substituent Effects

Chlorophenyl Acetamide Derivatives

Compound Name Substituent Position Linkage Type Key Functional Groups Reference
Target Compound 3-chlorophenyl Methylene 3,4-Dimethoxyphenethyl, dioxo
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide (Ev10) 2,3-dimethylphenyl Direct Dichloro, methyl
N-Phenyl-2-(benzothieno-triazolo-pyrimidinylsulfanyl)acetamide (Ev5) Phenyl Sulfanyl Benzothieno-triazolo-pyrimidine

Analysis :

  • The 3-chlorophenyl group in the target compound may confer steric and electronic differences compared to 2,3-dimethylphenyl (), where methyl groups increase hydrophobicity but reduce polarity .
  • Sulfanyl-linked acetamides () exhibit thioether bonds, which are more flexible and oxidation-prone than the target’s methylene linkage .

Functional Group Impact

Compound (Evidence) Functional Groups Melting Point (°C) Solubility Inference
Target Compound 3,4-Dimethoxyphenethyl, dioxo Low (lipophilic groups)
Ev1: Thieno-pyrido-pyrimidine Acetyl, methyl, phenylamino 143–145 Moderate (polar acetyl group)
Ev7: Pyrazolo-pyrimidine Fluoro, dimethylamino, isopropoxy 302–304 Low (fluorinated groups)

Analysis :

  • The 3,4-dimethoxyphenethyl group in the target compound increases molecular weight (~449.9 g/mol estimated) and lipophilicity compared to acetylated analogs (, ~369 g/mol) .
  • Fluorinated substituents () reduce metabolic stability but enhance membrane permeability .

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